molecular formula C24H24ClN3O3S B2730481 2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955731-89-2

2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2730481
CAS No.: 955731-89-2
M. Wt: 469.98
InChI Key: IZZKWVMTZNTNAU-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a synthetic organic compound belonging to the class of tetrahydrobenzo[d]thiazole derivatives. This class of compounds has garnered significant interest in scientific research due to its diverse biological activities and potential as a scaffold for developing novel therapeutic agents. Compounds with the tetrahydrobenzo[d]thiazole core have been identified as novel DNA gyrase inhibitors, exhibiting potent activity against enzymes from Staphylococcus aureus and Escherichia coli with IC50 values in the nanomolar range . Such inhibitors represent a promising starting point in the fight against bacterial resistance. The structure of this specific compound features a 4-chlorobenzamido substituent and a 2-methoxyphenethyl carboxamide side chain. Structurally similar molecules, which differ primarily in the substitution pattern on the benzamido and phenethyl groups, are known to be investigated for their potential applications in medicinal chemistry research . The presence of the tetrahydrobenzo[d]thiazole ring system is a key structural motif associated with these research applications. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can rely on the consistent quality and purity of this compound for their investigative studies in chemical biology and drug discovery.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c1-31-19-7-3-2-5-15(19)13-14-26-23(30)18-6-4-8-20-21(18)27-24(32-20)28-22(29)16-9-11-17(25)12-10-16/h2-3,5,7,9-12,18H,4,6,8,13-14H2,1H3,(H,26,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZKWVMTZNTNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorobenzamido)-N-(2-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a member of the thiazole family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects based on available literature.

Chemical Structure and Properties

This compound features a complex structure that includes a thiazole ring, a benzoic acid derivative, and a methoxyphenethyl group. The molecular formula can be represented as C19H22ClN3O3SC_{19}H_{22}ClN_{3}O_{3}S. Its structural complexity contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, compounds structurally related to our target have shown significant antiproliferative effects against various cancer cell lines. The following table summarizes some relevant findings:

CompoundCell LineIC50 (µM)Mechanism of Action
ATCAA-1CCRF-CEM0.124Inhibition of tubulin polymerization
ATCAA-1NCI-H5223.81Inhibition of tubulin polymerization
SMART-1Melanoma0.021-0.071Inhibition of tubulin polymerization
SMART-2Prostate0.4-2.2Induction of apoptosis

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation .

Other Pharmacological Effects

Beyond anticancer properties, thiazole derivatives have been investigated for their potential in other therapeutic areas:

  • Anti-inflammatory Activity : Some thiazole compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Thiazoles have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit enzymes like α-glucosidase, which is relevant in diabetes management .

Case Studies

Several case studies illustrate the biological activity of thiazole derivatives:

  • Study on Melanoma Treatment : A series of thiazole derivatives were synthesized and tested against melanoma cell lines, showing enhanced cytotoxicity compared to traditional chemotherapeutics . The most effective compounds had IC50 values in the low nanomolar range.
  • Prostate Cancer Research : Another study focused on prostate cancer cells where modified thiazoles were found to induce apoptosis through mitochondrial pathways . This suggests that structural modifications can significantly enhance efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thiazole ring and substituents significantly impact biological activity. For instance:

  • Replacing the amide group with other functional groups can lead to enhanced potency.
  • The presence of halogen atoms (like chlorine) in the aromatic rings has been associated with increased anticancer activity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated the potential of benzothiazole derivatives in cancer treatment. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, a study demonstrated that benzothiazolic compounds induce apoptosis in melanoma cells by causing DNA fragmentation and inhibiting cell migration and invasion .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCancer TypeMechanism of ActionReference
AFN01MelanomaInduces DNA fragmentation
Compound XBreast CancerInhibits cell cycle progression
Compound YLung CancerPromotes apoptosis

Metabolic Disorders

The compound's structural features suggest potential applications in modulating lipid storage and glucose metabolism. Research into similar compounds has shown their ability to act as α-glucosidase inhibitors, which are crucial for managing diabetes by slowing carbohydrate absorption .

Table 2: Potential Applications in Metabolic Disorders

CompoundMechanism of ActionTarget DiseaseReference
2-Methoxyphenethyl-4-carboxamideα-Glucosidase inhibitionDiabetes
Compound ZLipid metabolism modulationObesity

Case Study 1: Antitumor Effects

In a controlled study, researchers evaluated the efficacy of the compound against established human melanoma cell lines. The results indicated significant cytotoxic effects, with treated cells showing increased rates of apoptosis and reduced proliferation compared to control groups. This supports the hypothesis that benzothiazole derivatives can serve as effective anticancer agents.

Case Study 2: Metabolic Impact

Another investigation focused on the compound's effect on glucose uptake in adipocytes. The study found that the compound enhanced insulin sensitivity and glucose uptake, indicating its potential role in treating insulin resistance and type 2 diabetes.

Comparison with Similar Compounds

Key Structural Features :

  • Tetrahydrobenzo[d]thiazole core : Enhances rigidity and influences bioavailability.
  • 4-Chlorobenzamido group : Introduces electron-withdrawing effects and lipophilicity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, synthetic strategies, and biological implications.

Structural Analogs with Tetrahydrobenzo[d]Thiazole Cores

N-(2-Chlorophenyl)Methyl-2-(4-Methoxybenzamido)-4,5,6,7-Tetrahydrobenzo[d]Thiazole-4-Carboxamide (955753-21-6)

  • Structural Differences :
    • Benzamido substituent : 4-Methoxy (vs. 4-chloro in the target compound).
    • N-Substituent : 2-Chlorobenzyl (vs. 2-methoxyphenethyl).
  • The 2-chlorobenzyl group introduces steric hindrance, which may limit binding to flat receptor pockets compared to the flexible 2-methoxyphenethyl chain.
Property Target Compound 955753-21-6
Molecular Formula C₂₄H₂₅ClN₃O₃S C₂₃H₂₂ClN₃O₃S
Molecular Weight 482.99 g/mol 463.96 g/mol
Key Substituents 4-Cl-benzamido, 2-MeO-phenethyl 4-OMe-benzamido, 2-Cl-benzyl
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (higher lipophilicity)

Dopamine D3 Receptor Agonists (Compounds 33–35)

  • Core Similarity : Tetrahydrobenzo[d]thiazol-6-yl group.
  • Key Differences :
    • Sulfonamide vs. Carboxamide : Compounds 33–35 feature sulfonamide linkages, which exhibit stronger hydrogen-bond acceptor capacity than carboxamides.
    • Halogen Substituents : Fluorine, chlorine, and bromine at para positions modulate receptor affinity (e.g., Compound 34 with Cl shows enhanced D3 selectivity).
  • Biological Relevance: These compounds demonstrate nanomolar potency at dopamine D3 receptors, suggesting the target compound’s scaffold could be repurposed for neurological applications with appropriate substitutions .

Heterocyclic Derivatives with Divergent Cores

Thiophene-Based EGFR/HER2 Inhibitors

  • Core Difference : Tetrahydrobenzo[b]thiophene (vs. tetrahydrobenzo[d]thiazole).
  • Cyano and acetamide substituents in thiophene derivatives (e.g., Compound 21b) mirror the target compound’s amide groups but show cytotoxicity in H1299 lung cancer cells, highlighting scaffold-dependent bioactivity .

1,2,4-Triazole Derivatives

  • Synthetic Strategy : Similar use of amide coupling and tautomerization (e.g., thione-thiol equilibrium in Compounds 7–9).
  • Divergent Applications : Triazoles exhibit antimicrobial and antifungal activity, whereas tetrahydrobenzo[d]thiazoles are more common in CNS-targeting drugs .

Substituent Effects on Bioactivity

  • Chlorine vs. Methoxy Groups :
    • 4-Chlorobenzamido (target compound): Enhances lipophilicity and may improve membrane permeability.
    • 4-Methoxybenzamido (955753-21-6): Increases metabolic susceptibility due to O-demethylation pathways .
  • N-Substituent Flexibility :
    • 2-Methoxyphenethyl (target): Flexible chain may accommodate conformational changes in receptor binding.
    • Rigid aromatic substituents (e.g., 2-chlorobenzyl in 955753-21-6): Restrict binding to specific pocket geometries .

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